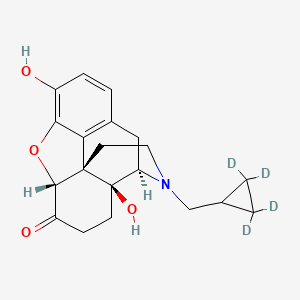
Naltrexone D4
Vue d'ensemble
Description
Naltrexone D4 is a synthetic derivative of naltrexone, a medication used to treat opioid and alcohol addiction. This compound is a deuterated form of naltrexone, which means that it contains four deuterium atoms instead of hydrogen atoms. This modification has been shown to enhance the pharmacokinetic properties of naltrexone, leading to a longer half-life and increased bioavailability.
Applications De Recherche Scientifique
Understanding Naltrexone's Behavioral Mechanisms
A study explored the behavioral mechanisms underlying the effects of Naltrexone on drinking in heavy drinkers, focusing on polymorphisms in the D4 dopamine receptor (DRD4) gene. It found that Naltrexone reduced drinking days and the stimulating effects of alcohol in specific participant groups, highlighting the importance of individual differences in pharmacotherapy responsiveness (Tidey et al., 2007).
Effectiveness in Combination with Psychosocial Interventions
Another study assessed Naltrexone's effectiveness when combined with different types of psychosocial interventions for alcohol dependence. The research suggested modest treatment effects and highlighted the importance of the psychosocial component in treatment (Oslin et al., 2008).
Potential as an Anti-Inflammatory Agent
Naltrexone's role as a potential anti-inflammatory agent, especially in low dosages, was reviewed. This study indicated its effectiveness in conditions such as fibromyalgia and multiple sclerosis, operating independently from its activity on opioid receptors (Younger et al., 2014).
Genetic Factors in Treatment Responsiveness
Research examining the impact of the DRD4 gene on Naltrexone treatment responsiveness found that craving during non-drinking moments mediated the treatment effect of Naltrexone in carriers of the DRD4-L allele, providing insights into individual differences in pharmacotherapy effectiveness (Miranda et al., 2018).
Immunomodulatory Applications
Naltrexone's immunomodulatory activity in autoimmune diseases and malignant tumors was explored, showing promising results in off-label usage for immune-related diseases and cancer therapy (Li et al., 2018).
Influence on Brain Networks in Substance Use Disorders
A study on Methamphetamine Use Disorder showed that Naltrexone could attenuate craving and subjective effects of methamphetamine. It highlighted Naltrexone's ability to modulate neural activity, particularly in large-scale brain networks, suggesting a mechanism for behavioral change in addiction treatment (Kohno et al., 2019).
Impact on Functional Network Abnormalities
Naltrexone's effects on neural network changes associated with substance dependence were investigated, revealing its potential to normalize disrupted network topology, possibly underpinning its clinical effectiveness in addiction treatment (Morris et al., 2017).
Propriétés
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-[(2,2,3,3-tetradeuteriocyclopropyl)methyl]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,15,18,22,24H,1-2,5-10H2/t15-,18+,19+,20-/m1/s1/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCKKXVULJGBQN-FLTDTWANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501344850 | |
| Record name | Naltrexone-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501344850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2070009-29-7 | |
| Record name | Naltrexone-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501344850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


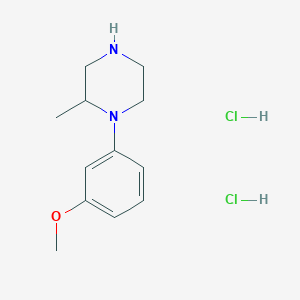
![5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride](/img/structure/B1469840.png)
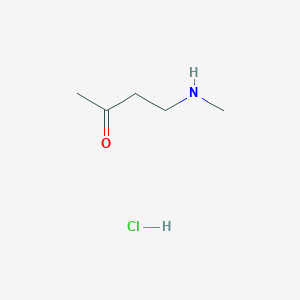
![2-chloro-N-{[1-(3-methylphenyl)cyclohexyl]methyl}acetamide](/img/structure/B1469844.png)
![[1-(6-Methylpyridazin-3-yl)cyclopropyl]methanamine](/img/structure/B1469845.png)
![2,3-Dioxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-carboxylic acid](/img/structure/B1469846.png)
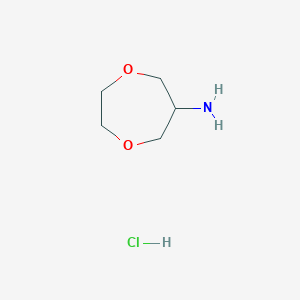
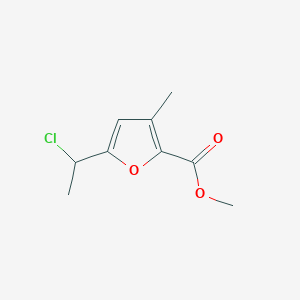

![3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1469852.png)
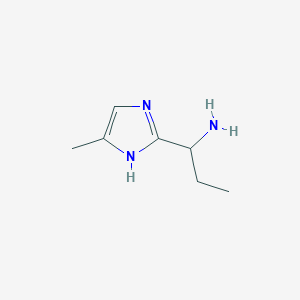
![3-Methoxy-4-[2-(1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1469855.png)
![3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol](/img/structure/B1469857.png)